molecular formula C9H16N4O6 B5974499 (Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium

(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium

Cat. No.: B5974499
M. Wt: 276.25 g/mol
InChI Key: AFHOYULPMIBCSV-BENRWUELSA-N
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Description

(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes a dioxane ring, a nitro group, and a dimethylcarbamoylimino group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 2,2-dimethyl-1,3-dioxane-5-ol to introduce the nitro groupThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are crucial due to the reactive nature of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include various substituted dioxanes, amines, and other functionalized organic compounds. These products can be further utilized in different applications, depending on their specific properties .

Scientific Research Applications

(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The dioxane ring and carbamoylimino group contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
  • 2,2-dimethyl-1,3-dioxan-5-one
  • 5-hydroxymethyl-2,2-dimethyl-1,3-dioxane

Uniqueness

Compared to these similar compounds, (Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O6/c1-8(2)18-5-9(6-19-8,13(16)17)12(15)10-7(14)11(3)4/h5-6H2,1-4H3/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHOYULPMIBCSV-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)([N+](=NC(=O)N(C)C)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(CO1)(/[N+](=N/C(=O)N(C)C)/[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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